![molecular formula C11H14F2 B13517975 2-Ethynyl-7,7-difluorospiro[3.5]nonane](/img/structure/B13517975.png)
2-Ethynyl-7,7-difluorospiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-7,7-difluorospiro[35]nonane is a unique organic compound characterized by its spirocyclic structure and the presence of both ethynyl and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-7,7-difluorospiro[3.5]nonane typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: While specific industrial production methods for 2-Ethynyl-7,7-difluorospiro[3
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming carbonyl-containing derivatives.
Reduction: Reduction reactions can be used to modify the ethynyl group, converting it to an alkene or alkane.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation reactions using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Carbonyl derivatives such as ketones or aldehydes.
Reduction: Alkenes or alkanes.
Substitution: Functionalized derivatives with various substituents replacing the fluorine atoms.
Scientific Research Applications
2-Ethynyl-7,7-difluorospiro[3.5]nonane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: The compound’s unique structure makes it a candidate for materials science research, including the development of new polymers or advanced materials.
Mechanism of Action
The mechanism of action of 2-Ethynyl-7,7-difluorospiro[3.5]nonane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with active site residues, while the difluoro groups can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
2-Ethynyl-7,7-difluorospiro[3.5]octane: Similar spirocyclic structure but with a different ring size.
2-Ethynyl-7,7-difluorospiro[3.5]decane: Similar structure with an additional carbon in the ring.
2-Ethynyl-7,7-difluorospiro[3.5]undecane: Similar structure with two additional carbons in the ring.
Uniqueness: 2-Ethynyl-7,7-difluorospiro[35]nonane stands out due to its specific ring size and the presence of both ethynyl and difluoro groups, which confer unique chemical properties and reactivity
Properties
Molecular Formula |
C11H14F2 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2-ethynyl-7,7-difluorospiro[3.5]nonane |
InChI |
InChI=1S/C11H14F2/c1-2-9-7-10(8-9)3-5-11(12,13)6-4-10/h1,9H,3-8H2 |
InChI Key |
WGJYAXDBADMZHU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CC2(C1)CCC(CC2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


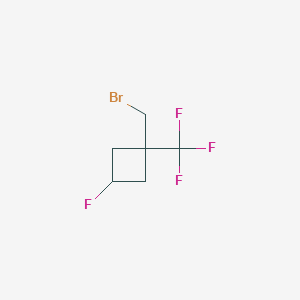
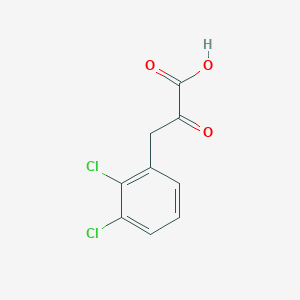
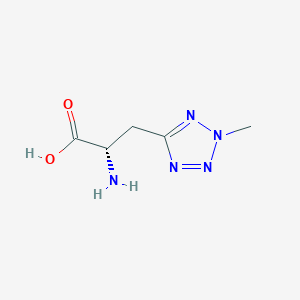
![5-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid](/img/structure/B13517909.png)
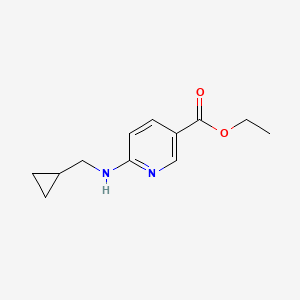
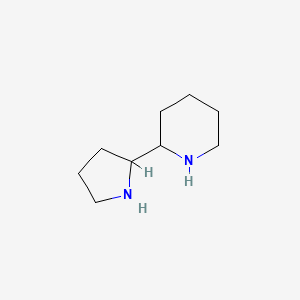


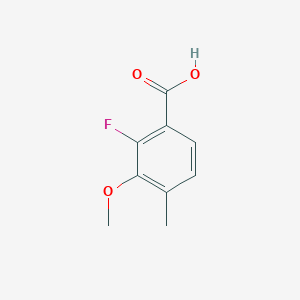
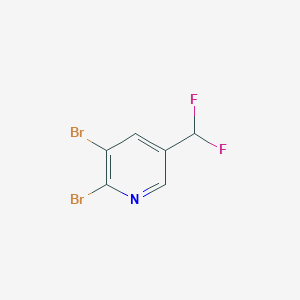
![2-(Trifluoromethyl)spiro[3.3]heptan-2-ol](/img/structure/B13517954.png)



